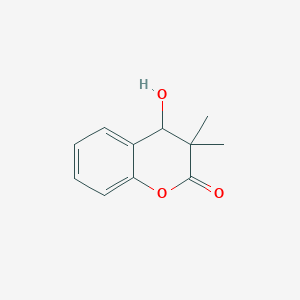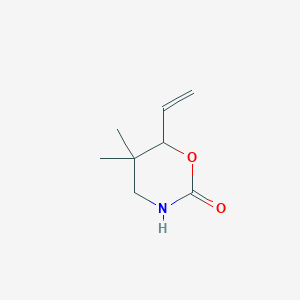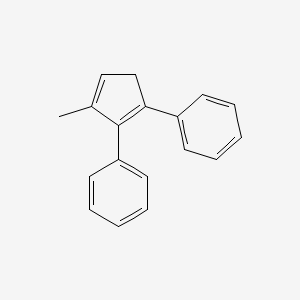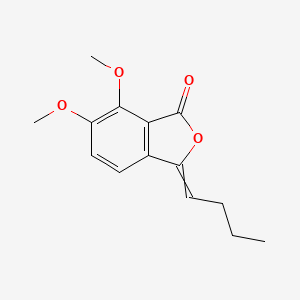![molecular formula C24H27N3O B14267782 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol CAS No. 138615-32-4](/img/structure/B14267782.png)
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is a complex organic compound that belongs to the class of naphthotriazoles This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an octylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol typically involves the reaction of 2-hydroxynaphthalene with an appropriate triazole derivative under specific conditions. One common method includes the use of acetohydroxamic acid as a catalyst under microwave heating at 80°C . The reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthotriazole derivatives.
Substitution: Formation of alkylated phenol derivatives.
Applications De Recherche Scientifique
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in managing diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is unique due to its specific structural features, including the octylphenol moiety, which imparts distinct chemical properties and potential applications. Its ability to act as a PTP1B inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic use.
Propriétés
Numéro CAS |
138615-32-4 |
|---|---|
Formule moléculaire |
C24H27N3O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-benzo[e]benzotriazol-2-yl-4-octylphenol |
InChI |
InChI=1S/C24H27N3O/c1-2-3-4-5-6-7-10-18-13-16-23(28)22(17-18)27-25-21-15-14-19-11-8-9-12-20(19)24(21)26-27/h8-9,11-17,28H,2-7,10H2,1H3 |
Clé InChI |
FCQFHRWENJBGJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


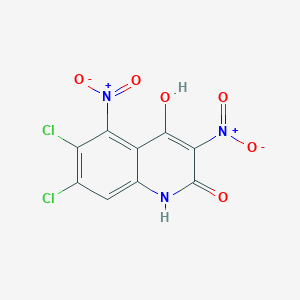
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)


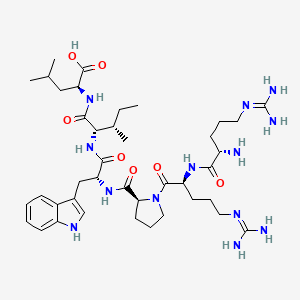

![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
